3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Description
3-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (RN: 577790-48-8) is a 1,2,4-triazole derivative with a molecular formula of C₁₇H₁₈N₄OS. Its structure features a 4-methoxyphenyl group at position 3 and a 2-methylbenzylsulfanyl substituent at position 5 of the triazole core (). This compound is part of a broader class of triazole-based molecules studied for their pharmacological activities, including antimicrobial and enzyme inhibitory effects ().
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-12-5-3-4-6-14(12)11-23-17-20-19-16(21(17)18)13-7-9-15(22-2)10-8-13/h3-10H,11,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICDIWMXKHUYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577790-48-8 | |
| Record name | 3-(4-METHOXYPHENYL)-5-((2-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18N4OS
- Molecular Weight : 326.41 g/mol
- SMILES : CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
The structure includes a 4-methoxyphenyl group and a sulfanyl moiety, which are significant for its biological activity.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated for its activity against various bacterial strains.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound showed notable activity against Gram-positive bacteria like Staphylococcus aureus, while its effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa was comparatively lower.
The mechanism by which triazole compounds exert their antibacterial effects often involves the inhibition of key bacterial enzymes or pathways. For instance, the presence of the triazole ring has been linked to interference with DNA synthesis and cell wall integrity in bacteria.
Case Study: Inhibition of DNA Gyrase
A study demonstrated that derivatives of triazoles inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. The introduction of specific substituents on the triazole ring can enhance binding affinity to this target, leading to increased antibacterial potency.
Anticancer Activity
In addition to antimicrobial properties, triazole derivatives have shown promise in cancer research. The compound's structural features suggest potential activity against various cancer cell lines.
Table 2: Anticancer Activity of Related Triazole Compounds
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
These findings indicate that the compound may inhibit cell proliferation in certain cancer types, although further studies are needed to elucidate its full potential and mechanisms involved.
Structure-Activity Relationship (SAR)
Research indicates that modifications on the triazole ring and the phenyl substituents significantly influence biological activity. For instance:
- Methoxy groups enhance solubility and bioavailability.
- Sulfanyl groups are crucial for antimicrobial activity due to their ability to form reactive species that can disrupt cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of 3-(alkyl/arylsulfanyl)-5-aryl-4H-1,2,4-triazol-4-amines. Key structural analogues and their comparative features are outlined below:
Key Observations:
Substituent Effects on Bioactivity: The introduction of halogenated benzyl groups (e.g., 4-F, 3-Cl-4-F) significantly enhances enzyme inhibitory activity. For example, compound 3b (3-Cl-4-F substitution) exhibits potent tyrosinase inhibition (IC₅₀: 2.8 µM), attributed to π-π stacking and halogen bonding with the enzyme’s active site .
Synthetic Yields and Physicochemical Properties: Halogenated derivatives (e.g., 3b) often achieve higher yields (up to 100%) compared to non-halogenated analogues (e.g., compound 7: 39% yield), likely due to optimized reaction conditions for electrophilic benzyl halides . Melting points correlate with substituent polarity; fluorinated compounds (e.g., 3b: 164–165°C) exhibit lower melting points than non-fluorinated analogues (e.g., 7: 186–187°C) .
Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring enhance binding affinity to tyrosinase, while electron-donating groups (e.g., OCH₃) may reduce activity but improve solubility .
- The pyridinyl group at position 5 (e.g., in 3b and 7) contributes to hydrogen bonding with enzyme residues, a feature absent in the target compound’s 4-methoxyphenyl group .
Data Tables
Table 2: NMR Chemical Shift Comparison (δ, ppm)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
